molecular formula C21H18BrNO3 B5028631 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

6-BROMO-4-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B5028631
M. Wt: 412.3 g/mol
InChI Key: RZLWJEGSDXZNPQ-UHFFFAOYSA-N
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Description

6-Bromo-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one is a complex organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-25-18-8-7-12(9-19(18)26-2)15-11-20(24)23-21-14-6-4-3-5-13(14)17(22)10-16(15)21/h3-10,15H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLWJEGSDXZNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate boron reagents, catalysts, and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may yield simpler quinolinone derivatives .

Scientific Research Applications

6-Bromo-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-benzo[h]quinolin-2-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

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